molecular formula C18H21N5O3S B2756312 ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034474-92-3

ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Katalognummer: B2756312
CAS-Nummer: 2034474-92-3
Molekulargewicht: 387.46
InChI-Schlüssel: XUCZRJBPIHBGBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-17(25)11-5-6-13-15(11)21-18(27-13)22-16(24)12-9-14(20-10-19-12)23-7-3-4-8-23/h9-11H,2-8H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCZRJBPIHBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that the compound’s action may be influenced by its stereochemistry and the environment in which it is present.

Biologische Aktivität

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety linked to a cyclopenta[d]thiazole ring system, which is known for its diverse biological activities. The presence of a pyrrolidine group enhances its pharmacological profile by potentially improving bioavailability and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Cytotoxicity Testing
A study conducted on similar pyrimidine derivatives demonstrated their cytotoxic effects on human leukemia cell lines (K562 and CEM). Notably, compounds with specific substitutions exhibited IC50 values as low as 14.0 μM, indicating potent antitumor activity . This suggests that the structural components of ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may confer similar or enhanced anticancer effects.

The anticancer mechanisms attributed to compounds in this class often involve:

  • Inhibition of DNA Synthesis : Many thiazole derivatives act by forming reactive intermediates that bind covalently to DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Kinase Inhibition : Some derivatives have been identified as inhibitors of critical kinases involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC50 Value (μM)Reference
Compound AAntitumorK56214.0
Compound BAntitumorCEM15.0
Ethyl DerivativeAnticancerVariousTBD

Wissenschaftliche Forschungsanwendungen

Molecular Formula

  • C : 18
  • H : 21
  • N : 5
  • O : 3
  • S : 1
  • Molecular Weight : 387.46 g/mol

Antiviral Potential

Research indicates that this compound exhibits promising antiviral activity. It has been studied for its effects against specific viral pathogens, suggesting a role in virology and infectious disease management.

Anticancer Properties

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has shown potential as an anticancer agent. Compounds with similar structural features have been reported to inhibit kinase pathways involved in cancer progression, making this compound a candidate for further pharmacological evaluation.

Enzyme Inhibition

The structural components of this compound suggest it may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to disease states such as cancer and viral infections. Interaction studies are essential to elucidate these mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, a comparison with related compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylateContains a pyridine instead of a pyrimidinePotentially different biological activity due to altered electronic properties
Ethyl 2-(pyrrolidin-2-YL)-1,3-thiazole-4-carboxylateSimilar thiazole structure but different pyrrolidine positionMay exhibit distinct interaction profiles
N-{(1S,2R)-2-hydroxy...}Complex multi-functional structureBroader range of biological activities due to diverse functional groups

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Study on Antiviral Activity

A recent study highlighted the antiviral properties of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate against specific viral strains. The results indicated a dose-dependent response, suggesting that further optimization could enhance its efficacy as an antiviral agent.

Cancer Research Application

In another study focusing on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The findings showed significant cytotoxic effects at low concentrations, indicating potential as a lead compound for developing new anticancer therapies.

Q & A

Q. Reference Table: Synthetic Approaches

StepReagents/ConditionsYield RangeChallengesEvidence Source
Pyrimidine synthesisTEAA, p-TsOH, reflux40–60%Byproduct formation
Thiazole cyclizationPd(OAc)₂, 80°C, DMF55–75%Sensitivity to oxygen/moisture
Amide couplingEDCI, HOBt, DCM, RT60–80%Steric hindrance from substituents

How can researchers characterize the structural and electronic properties of this compound?

Basic
Characterization relies on spectroscopic and computational methods:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine and thiazole rings (e.g., distinguishing NH protons in pyrrolidine vs. amide groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta-thiazole core (e.g., ’s use of crystallographic data for analogous thiazoles) .

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic substitution or cycloaddition reactions .
  • InChI/SMILES validation : Cross-check computed descriptors (e.g., InChI=1S/... in ) with experimental data to ensure structural accuracy .

What strategies optimize reaction yields for synthesizing this compound?

Q. Advanced

  • Catalyst screening : Test Pd, Ru, or organocatalysts (e.g., ’s use of TEAA and p-TsOH) to enhance cyclization efficiency .
  • Solvent optimization : Replace DMF with ionic liquids or THF to reduce side reactions (e.g., ’s industrial-scale purification methods) .
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Replicate studies under uniform conditions (e.g., pH, solvent—DMSO vs. aqueous buffers as in ) to minimize variability .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities (e.g., ’s interaction studies) .
  • Meta-analysis : Compare datasets across publications to identify outliers or confounding factors (e.g., substituent effects on pyrrolidine’s conformational flexibility) .

What computational tools predict this compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock or Schrödinger to model binding poses with enzymes (e.g., kinases targeted by pyrimidine analogs in ) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess binding persistence (e.g., ’s methodology) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the pyrrolidine N-atom) for structure-activity relationship (SAR) studies .

How does the pyrrolidine substituent influence the compound’s physicochemical properties?

Q. Basic

  • Solubility : The pyrrolidine ring enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units compared to non-cyclic amines) .
  • Conformational rigidity : Restricts rotation around the pyrimidine-carboxamido bond, favoring specific bioactive conformations (validated by NMR NOE experiments) .

Q. Advanced

  • pKa modulation : The pyrrolidine’s basicity (predicted pKa ~10.5) affects protonation states in physiological environments, altering membrane permeability .

What are the known stability issues during storage or handling?

Q. Basic

  • Hydrolysis susceptibility : The ester group (ethyl carboxylate) degrades in aqueous buffers (pH >7). Store at –20°C under inert gas (N₂/Ar) .
  • Light sensitivity : The thiazole moiety may photodegrade; use amber vials and avoid UV exposure .

Q. Advanced

  • Accelerated stability studies : Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.